
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenethylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenethylthiourea is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenethylthiourea is not fully understood. However, it has been suggested that its anti-proliferative effects on cancer cells are due to its ability to inhibit the activity of certain enzymes involved in cell division. Its ability to bind to amyloid-beta plaques in the brain may be due to its structural similarity to other compounds that have been shown to bind to these plaques.
Biochemical and Physiological Effects:
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenethylthiourea has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell division. In animal studies, it has been shown to improve motor function and reduce the loss of dopamine-producing neurons in the brain, which may be beneficial for the treatment of Parkinson's disease. Its ability to bind to amyloid-beta plaques in the brain may also have diagnostic and therapeutic implications for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenethylthiourea in lab experiments is its potential as a therapeutic agent for various diseases. Its ability to induce apoptosis in cancer cells and protect dopamine-producing neurons in the brain may make it a promising candidate for future drug development. However, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenethylthiourea. One direction is to further investigate its mechanism of action in cancer cells and the brain. Another direction is to explore its potential as a therapeutic agent for other diseases, such as Huntington's disease and multiple sclerosis. Additionally, its ability to bind to amyloid-beta plaques in the brain may have diagnostic and therapeutic implications for other neurodegenerative diseases, such as Parkinson's disease and amyotrophic lateral sclerosis.
Méthodes De Synthèse
The synthesis of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenethylthiourea can be achieved through a multi-step process. The first step involves the reaction of 2,5-dimethyl-1H-indole-3-carboxaldehyde with 2-(furan-2-ylmethyl)malononitrile in the presence of a base to form a pyridine intermediate. The pyridine intermediate is then reacted with phenethylamine and thiourea to obtain the final product.
Applications De Recherche Scientifique
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenethylthiourea has been studied for its potential applications in various fields. In cancer research, it has been shown to have anti-proliferative effects on cancer cells by inducing apoptosis. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease due to its ability to bind to amyloid-beta plaques in the brain. Additionally, this compound has been investigated for its potential as a therapeutic agent for Parkinson's disease.
Propriétés
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3OS/c1-19-10-11-25-24(17-19)23(20(2)28-25)13-15-29(18-22-9-6-16-30-22)26(31)27-14-12-21-7-4-3-5-8-21/h3-11,16-17,28H,12-15,18H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICLRDSNHZTOKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CO3)C(=S)NCCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenethylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[4-(2-ethoxyphenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2766766.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclohexane-1-carboxylic acid](/img/structure/B2766770.png)
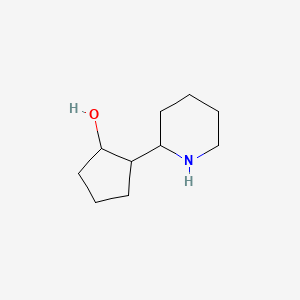
![2-[(4-amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2766773.png)
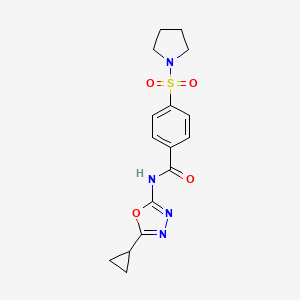
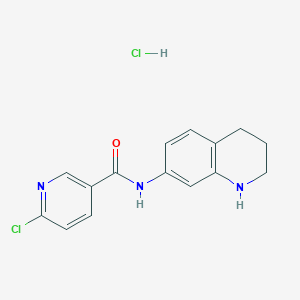
![3-(4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B2766777.png)
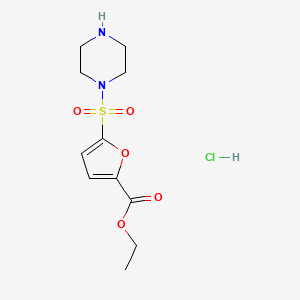
![2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate](/img/structure/B2766779.png)

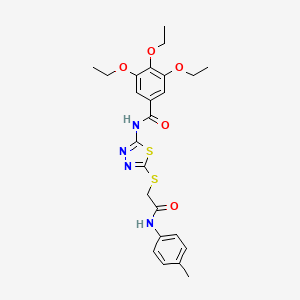
![4-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)phenyl acetate](/img/structure/B2766784.png)
![(3E)-1-(4-chlorobenzyl)-3-{[(4-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2766786.png)
